1-N-Boc-4-fluoropiperidine
Overview
Description
1-N-Boc-4-fluoropiperidine, also known as tert-butyl 4-fluoro-1-piperidinecarboxylate, is a chemical compound extensively used in scientific research . Its unique properties enable it to serve as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Synthesis Analysis
This compound is used as a functionalization reagent for the introduction of a primary and a tertiary amino group to poly (2-isopropyl-2-oxazoline) . It is also used in the synthesis of a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity .Molecular Structure Analysis
The molecular weight of this compound is 203.26 . Its IUPAC name is tert-butyl 4-fluoro-1-piperidinecarboxylate and its InChI code is 1S/C10H18FNO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored at room temperature .Safety and Hazards
Biochemical Analysis
Biochemical Properties
Therefore, the incorporation of fluorine into drug lead candidates has been recognized as a powerful strategy to improve their pharmacokinetic and physicochemical properties .
Cellular Effects
Fluorinated compounds like 1-N-Boc-4-fluoropiperidine are known to have significant impacts on cellular processes .
Molecular Mechanism
The high C-F bond energy increases metabolic stability and the electronic effects of fluorine allow for modification of critical properties such as the pKa .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that the compound has a storage temperature at room temperature .
Metabolic Pathways
The incorporation of fluorine into drug lead candidates has been recognized as a powerful strategy to improve their pharmacokinetic and physicochemical properties .
Properties
IUPAC Name |
tert-butyl 4-fluoropiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLUMPJNBNIWSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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